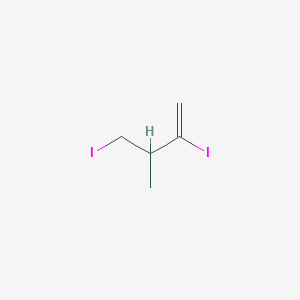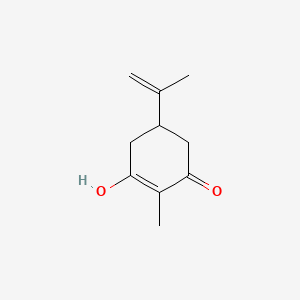
6-Hydroxycarvone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxycarvone is a monoterpene ketone derivative of carvone, a naturally occurring compound found in essential oils of various plants such as spearmint and caraway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxycarvone can be achieved through several methods. One common approach involves the hydroxylation of carvone. For instance, the hydroxylation of R-(−)-carvone and 7,8-epoxycarvone can be performed using lead tetraacetate, which results in the formation of 6-hydroxy derivatives . Another method involves the use of limonene-6-hydroxylase, an enzyme that catalyzes the hydroxylation of limonene to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of carvone derivatives followed by selective hydroxylation. The process may include the use of various catalysts and reagents to ensure high yield and purity of the final product. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxycarvone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative decyclization of this compound derivatives using lead tetraacetate results in ring cleavage . Additionally, the compound can participate in epoxidation reactions, where it reacts with m-chloroperbenzoic acid to form epoxides .
Common Reagents and Conditions:
Oxidation: Lead tetraacetate is commonly used for oxidative reactions involving this compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the ketone group in this compound.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
6-Hydroxycarvone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various derivatives with potential bioactive properties. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound and its derivatives have been studied for their anti-inflammatory and antimicrobial activities. These compounds have shown potential in modulating biological pathways and inhibiting the growth of certain microorganisms .
Medicine: In medicine, this compound derivatives are being investigated for their potential therapeutic effects. For example, some derivatives have demonstrated anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its pleasant aroma and flavor profile make it a valuable ingredient in the formulation of various consumer products .
Wirkmechanismus
The mechanism of action of 6-Hydroxycarvone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of nitric oxide production and the modulation of pro-inflammatory cytokines . The compound’s ability to interact with enzymes and receptors in biological systems underlies its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxycarvone can be compared with other similar compounds such as carvone, carvotanacetone, and 3β-hydroxycarvone.
Carvone: Unlike this compound, carvone lacks the hydroxyl group at the sixth position, which affects its reactivity and biological activity .
Carvotanacetone: This compound is another monoterpene ketone with a different substitution pattern, leading to distinct chemical and biological properties .
3β-Hydroxycarvone:
The unique structural features of this compound, particularly the hydroxyl group at the sixth position, contribute to its distinct chemical behavior and wide range of applications.
Eigenschaften
CAS-Nummer |
51200-86-3 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h8,11H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
XPEAPCMHDFIXFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(CC1=O)C(=C)C)O |
Physikalische Beschreibung |
Solid/cool mint-like aroma |
Löslichkeit |
Slightly soluble Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




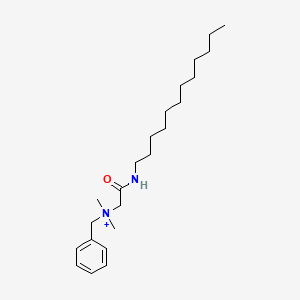
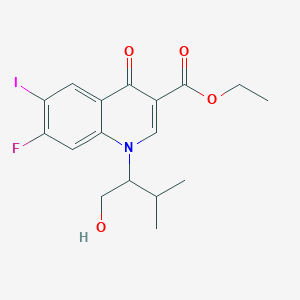
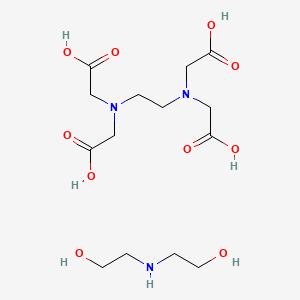


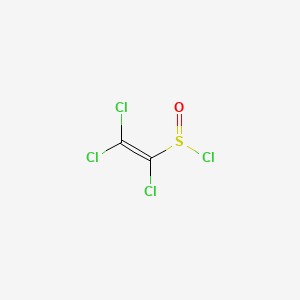
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)

![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

